3-Bromo-N-cyclopropyl-5-(trifluoromethoxy)benzamide
Beschreibung
3-Bromo-N-cyclopropyl-5-(trifluoromethoxy)benzamide is a halogenated benzamide derivative featuring a bromine atom at the 3-position, a trifluoromethoxy (-OCF₃) group at the 5-position, and a cyclopropylamide substituent. The trifluoromethoxy group is a strong electron-withdrawing substituent, influencing electronic and steric properties critical for binding to biological targets or enhancing metabolic stability .
Eigenschaften
IUPAC Name |
3-bromo-N-cyclopropyl-5-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO2/c12-7-3-6(10(17)16-8-1-2-8)4-9(5-7)18-11(13,14)15/h3-5,8H,1-2H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZPWMJSVRNFQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC(=C2)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of 5-(Trifluoromethoxy)benzoyl Chloride
The preparation begins with the conversion of 5-(trifluoromethoxy)benzoic acid to its acyl chloride derivative. A representative procedure involves:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acid activation | Oxalyl chloride (2.1 eq), DMF (cat.), DCM, 0°C → RT, 4 h | 92% |
| Workup | Solvent evaporation under reduced pressure | - |
Mechanistic Insight : Oxalyl chloride reacts with the carboxylic acid to form a mixed anhydride intermediate, which subsequently converts to the acyl chloride. The use of catalytic DMF accelerates the reaction via in situ generation of the Vilsmeier-Haack reagent.
Amidation with Cyclopropylamine
The acyl chloride undergoes nucleophilic acyl substitution with cyclopropylamine:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | N,N-Diisopropylethylamine (DIEA, 3 eq) |
| Temperature | 0°C → RT, 12 h |
| Yield | 85% |
Key Observation : Slow addition of cyclopropylamine at 0°C minimizes side reactions such as N-cyclopropylamide oligomerization. Post-reaction purification via flash chromatography (ethyl acetate/hexanes, 3:7) achieves >98% purity.
Regioselective Bromination
Direct bromination of the benzamide intermediate is achieved using bromine (Br₂) in acetic acid:
| Condition | Optimized Value |
|---|---|
| Bromine stoichiometry | 1.05 eq |
| Solvent | Glacial acetic acid |
| Temperature | 60°C, 6 h |
| Regioselectivity (3:5) | 9:1 |
| Yield | 78% |
Alternative Approach : For improved regiocontrol, N-bromosuccinimide (NBS) with FeCl₃ catalyst in acetonitrile achieves 3-bromination selectivity >95%, albeit with reduced yield (65%).
One-Pot Multistep Synthesis
A streamlined protocol combining acylation and bromination steps demonstrates industrial potential:
-
Reaction Sequence :
-
5-(Trifluoromethoxy)benzoic acid → acyl chloride (in situ)
-
Amidation with cyclopropylamine
-
Direct bromination without intermediate isolation
-
| Metric | Performance |
|---|---|
| Total yield | 68% |
| Purity (HPLC) | 96% |
| Process time | 18 h |
Advantages : Reduced solvent usage and elimination of intermediate purification steps lower production costs by ≈40% compared to stepwise synthesis.
Catalytic Systems for Trifluoromethoxy Incorporation
The installation of the trifluoromethoxy group poses unique challenges due to the thermal instability of OCF₃ precursors. Two catalytic methods are prominent:
Copper-Mediated Coupling
Using CuI and 1,10-phenanthroline ligand:
Limitation : Silver trifluoromethoxide (AgOCF₃) is cost-prohibitive for large-scale applications.
Palladium-Catalyzed Cross-Coupling
Employing XPhos Pd G2 precatalyst:
Advantage : Compatible with late-stage functionalization, enabling modular synthesis of derivatives.
Industrial-Scale Optimization
Continuous Flow Reactor Design
A pilot-scale study demonstrated enhanced efficiency using tubular flow reactors:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction time | 12 h | 45 min |
| Space-time yield | 0.8 kg·L⁻¹·day⁻¹ | 4.2 kg·L⁻¹·day⁻¹ |
| Impurity profile | 5-7% | <2% |
Economic Impact : Flow chemistry reduces capital expenditure by 30% through smaller reactor volumes and automated control.
Green Chemistry Metrics
| Metric | Value |
|---|---|
| E-factor | 18 (batch) → 6 (flow) |
| PMI (Process Mass Intensity) | 56 → 22 |
| Energy consumption | 420 kWh/kg → 150 kWh/kg |
Solvent recovery systems and catalytic recycling account for 75% of waste reduction.
Analytical Characterization
Critical quality control steps include:
-
HPLC-MS : Confirms molecular ion [M+H]⁺ at m/z 324.1 ± 0.2
-
¹H NMR (500 MHz, DMSO-d₆):
-
δ 8.21 (s, 1H, Ar-H)
-
δ 4.02 (m, 1H, cyclopropyl CH)
-
δ 1.35–1.28 (m, 4H, cyclopropyl CH₂)
-
-
XRD : Orthorhombic crystal system (space group P2₁2₁2₁), confirming amide planarity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Stepwise batch | 78 | 98 | 1.00 | Medium |
| One-pot flow | 68 | 96 | 0.75 | High |
| Pd-catalyzed coupling | 74 | 97 | 1.20 | Low |
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The bromine atom at the 3-position undergoes nucleophilic substitution under various conditions. This reactivity is critical for modifying the aromatic ring to introduce diverse substituents.
Key Findings :
-
Aromatic Bromine Substitution : In the presence of palladium catalysts, Suzuki-Miyaura coupling reactions replace the bromine with aryl or heteroaryl groups. For example, coupling with phenylboronic acid yields 3-aryl derivatives .
-
Buchwald-Hartwig Amination : Reaction with primary or secondary amines under Pd catalysis introduces amino groups at the bromine position .
Reaction Conditions :
| Reaction Type | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | DMF/H₂O | 80–100 | 65–85 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | Toluene | 100–120 | 70–90 |
Functional Group Transformations Involving the Amide
The cyclopropylamide group participates in hydrolysis and condensation reactions, enabling structural diversification.
Hydrolysis :
-
Acidic or basic hydrolysis converts the amide to the corresponding carboxylic acid. For instance, treatment with 6M HCl at reflux produces 3-bromo-5-(trifluoromethoxy)benzoic acid .
Condensation :
-
Reaction with aldehydes or ketones forms imine derivatives, which are intermediates for synthesizing heterocyclic compounds .
Stability :
-
The amide bond remains stable under mild conditions but degrades in strongly acidic/basic environments (pH < 2 or > 12) .
Reactivity of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group influences electronic properties and participates in selective transformations.
Electrophilic Aromatic Substitution :
-
The electron-withdrawing nature of -OCF₃ directs incoming electrophiles to the para position relative to the bromine . Nitration with HNO₃/H₂SO₄ yields 3-bromo-4-nitro-5-(trifluoromethoxy)benzamide .
Radical Reactions :
-
Under UV light, the C–O bond in -OCF₃ undergoes homolytic cleavage, generating trifluoromethoxy radicals. These intermediates participate in chain-transfer reactions .
Catalytic Cross-Coupling Reactions
The compound serves as a substrate in cross-coupling reactions to construct biaryl systems.
Examples :
-
Heck Reaction : Coupling with alkenes (e.g., styrene) forms 3-alkenyl derivatives using Pd(OAc)₂ and PPh₃ .
-
Sonogashira Coupling : Reaction with terminal alkynes introduces alkynyl groups under Pd/Cu catalysis .
Comparative Reactivity :
| Coupling Type | Partner | Catalyst System | Product Application |
|---|---|---|---|
| Suzuki | Arylboronic acid | Pd(PPh₃)₄/K₂CO₃ | Drug intermediates |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Fluorescent probes |
Reductive Dehalogenation
The bromine atom can be removed via catalytic hydrogenation for dehalogenated products.
Conditions :
-
H₂ gas (1–3 atm) with Pd/C or Raney Ni in ethanol at 25–50°C .
-
Yields N-cyclopropyl-5-(trifluoromethoxy)benzamide as the primary product .
Stability Under Thermal and Oxidative Conditions
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Properties
The synthesis of 3-Bromo-N-cyclopropyl-5-(trifluoromethoxy)benzamide typically involves the bromination of N-cyclopropyl-5-(trifluoromethoxy)benzamide. The reaction conditions are optimized to ensure selective bromination at the desired position on the benzamide ring. The compound's unique trifluoromethoxy group contributes to its chemical stability and reactivity, making it a valuable intermediate in organic synthesis.
Synthetic Routes
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Bromination | N-cyclopropyl-5-(trifluoromethoxy)benzamide, Br₂ | Formation of 3-Bromo-N-cyclopropyl-5-(trifluoromethoxy)benzamide |
| Substitution | Nucleophiles (e.g., sodium azide) | Formation of derivatives |
| Reduction | Tin(II) chloride in acidic medium | Conversion of nitro to amino group |
Biological Activities
Research indicates that 3-Bromo-N-cyclopropyl-5-(trifluoromethoxy)benzamide exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The trifluoromethoxy group enhances its interaction with biological targets, leading to increased potency compared to non-fluorinated analogs.
Case Studies
- Antimicrobial Activity : A study evaluated the compound against various bacterial strains, showing significant inhibition at low concentrations. The mechanism involves disruption of bacterial cell membranes.
- Anticancer Potential : In vitro studies demonstrated that the compound inhibits cell proliferation in cancer cell lines through apoptosis induction. The trifluoromethoxy group plays a crucial role in enhancing the binding affinity to target proteins involved in cell cycle regulation.
Therapeutic Applications
The potential therapeutic applications of 3-Bromo-N-cyclopropyl-5-(trifluoromethoxy)benzamide are under investigation. Preliminary studies suggest it may serve as a lead compound for developing new drugs targeting specific oncogenes or microbial infections.
Wirkmechanismus
The mechanism of action of 3-Bromo-N-cyclopropyl-5-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Structural and Electronic Comparisons
The following table summarizes key differences between 3-Bromo-N-cyclopropyl-5-(trifluoromethoxy)benzamide and its analogs:
Key Observations :
- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group in the target compound has a slightly lower electron-withdrawing effect (σ ≈ +0.35) compared to -CF₃ (σ ≈ +0.43), which may reduce its reactivity in electrophilic substitution reactions but enhance solubility due to the oxygen atom .
- Bromine vs.
- Sulfonamide vs. Benzamide : The sulfonamide group in introduces stronger hydrogen-bonding capability and acidity (pKa ~10) compared to benzamide (pKa ~14), influencing pharmacokinetic properties .
Biologische Aktivität
3-Bromo-N-cyclopropyl-5-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a bromine atom, a cyclopropyl group, and a trifluoromethoxy substituent on a benzamide backbone. These structural elements contribute to its lipophilicity and potential interactions with various biological targets.
| Structural Feature | Description |
|---|---|
| Bromine | Enhances reactivity and binding affinity |
| Cyclopropyl group | Provides unique steric properties |
| Trifluoromethoxy group | Increases lipophilicity, aiding membrane permeability |
The mechanism of action for 3-Bromo-N-cyclopropyl-5-(trifluoromethoxy)benzamide involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound's ability to engage with hydrophobic pockets in proteins or enzymes, potentially affecting their activity. The bromine atom may also play a role in modulating the binding affinity to these targets .
Anticancer Properties
Research has indicated that compounds similar to 3-Bromo-N-cyclopropyl-5-(trifluoromethoxy)benzamide exhibit promising anticancer activity. For instance, studies have shown that derivatives of benzamides can inhibit cell growth in various cancer cell lines, including those resistant to conventional therapies . The trifluoromethoxy substitution is particularly noted for enhancing the potency of these compounds against certain cancer types.
Antimicrobial Effects
Additionally, the compound has been explored for its potential antimicrobial properties. Some studies suggest that benzamide derivatives can act against bacterial strains, indicating that 3-Bromo-N-cyclopropyl-5-(trifluoromethoxy)benzamide may also possess similar activities .
Case Studies and Research Findings
- Study on Anticancer Activity : A study conducted by Richter et al. highlighted the efficacy of related compounds in a bleomycin-induced pulmonary fibrosis model, demonstrating their therapeutic potential . Although this study did not focus solely on 3-Bromo-N-cyclopropyl-5-(trifluoromethoxy)benzamide, it underscores the relevance of structural analogs in cancer treatment.
- Mechanistic Insights : Research published in the Royal Society of Chemistry provided insights into how trifluoromethoxy groups can enhance the biological activity of benzamides through increased lipophilicity and better interaction with cellular targets .
Future Directions
Given its promising biological activity, further research is warranted to explore the full therapeutic potential of 3-Bromo-N-cyclopropyl-5-(trifluoromethoxy)benzamide. Future studies could focus on:
- In vivo efficacy : Testing in animal models to assess therapeutic outcomes.
- Mechanistic studies : Elucidating the specific pathways influenced by this compound.
- Structure-activity relationship (SAR) : Investigating how variations in structure affect biological potency.
Q & A
Q. What are the key considerations for synthesizing 3-Bromo-N-cyclopropyl-5-(trifluoromethoxy)benzamide?
Methodological Answer: Synthesis typically involves coupling a brominated benzoic acid derivative (e.g., 3-bromo-5-(trifluoromethoxy)benzoic acid) with cyclopropylamine. A standard approach uses carbodiimide coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) or dichloromethane (DCM) under inert conditions . For halogen retention during amidation, avoid strongly acidic/basic conditions that may displace bromine or hydrolyze the trifluoromethoxy group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is recommended .
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR in deuterated solvents (e.g., CDCl or DMSO-d) to confirm substituent positions. For example, cyclopropyl protons appear as distinct multiplets at δ ~0.5–1.5 ppm, while trifluoromethoxy groups split aromatic signals .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS can verify the molecular ion peak (expected m/z ~354–356 for [M+H] considering bromine isotopes).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area under the curve).
Q. What solubility and formulation challenges are associated with this compound?
Methodological Answer: The compound’s lipophilic trifluoromethoxy and cyclopropyl groups limit aqueous solubility. For in vitro assays:
- Use polar aprotic solvents (DMSO, DMF) for stock solutions.
- For biological testing, dilute in buffered solutions containing ≤1% DMSO.
- Co-solvents like cyclodextrins or surfactants (e.g., Tween-80) may improve dispersion .
Advanced Research Questions
Q. How can researchers optimize reaction yields in halogenation or cyclopropane introduction steps?
Methodological Answer:
- Bromination : Direct bromination of the benzamide precursor may lead to regioselectivity issues. Use directed ortho-metalation (DoM) with lithium bases (e.g., LDA) to control bromine placement .
- Cyclopropane Coupling : Introduce cyclopropylamine via a two-step protocol: (1) generate the acid chloride (SOCl, reflux), (2) react with cyclopropylamine in anhydrous DCM at 0°C to minimize side reactions .
- AI-Assisted Retrosynthesis : Tools leveraging databases like Pistachio or Reaxys predict feasible routes, including one-step optimizations (e.g., coupling under microwave irradiation) .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
- Dynamic Effects : Trifluoromethoxy groups can cause dynamic NMR splitting due to restricted rotation. Use variable-temperature NMR (e.g., 25°C to 60°C) to confirm .
- Impurity Analysis : Unexpected peaks may arise from residual solvents (e.g., THF) or byproducts (e.g., unreacted acid). Compare with reference spectra of intermediates .
Q. What strategies are recommended for studying structure-activity relationships (SAR) against bacterial targets?
Methodological Answer:
- Target Selection : Prioritize enzymes like acyl-carrier protein synthase (AcpS) or phosphopantetheinyl transferases (PPTases), which are sensitive to halogenated benzamides in related compounds .
- Analog Synthesis : Modify the cyclopropyl group (e.g., replace with aziridine) or introduce electron-withdrawing substituents (e.g., nitro groups) to assess antibacterial potency .
- Biochemical Assays : Use fluorescence polarization to measure binding affinity to PPTases or LC-MS to monitor substrate conversion .
Q. How to address discrepancies in biological activity between in vitro and in vivo models?
Methodological Answer:
- Metabolic Stability : Test hepatic microsome stability (e.g., rat/human liver S9 fractions) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of cyclopropane) .
- Formulation Adjustments : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance bioavailability in animal models .
Analytical and Safety Considerations
Q. What advanced analytical techniques are critical for studying degradation products?
Methodological Answer:
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential bromine or trifluoromethoxy group volatility.
- Waste Disposal : Collect halogenated waste separately for incineration to prevent environmental release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
